molecular formula C22H23NO4 B1437873 (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid CAS No. 1310680-45-5

(R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid

Cat. No.: B1437873
CAS No.: 1310680-45-5
M. Wt: 365.4 g/mol
InChI Key: LLFFLWRZPGHUGE-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is a chiral amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 5,5-dimethyl-pyrrolidine-2-carboxylic acid.

    Protection: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired ®-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid.

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: ®-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino acid.

    Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).

Common Reagents and Conditions:

    Deprotection: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc deprotection.

    Coupling: HBTU or DIC in the presence of a base such as DIPEA (N,N-diisopropylethylamine) is used for peptide coupling.

Major Products:

    Deprotected Amino Acid: Removal of the Fmoc group yields 5,5-dimethyl-pyrrolidine-2-carboxylic acid.

    Peptides: Coupling reactions result in the formation of peptides with ®-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid as a residue.

Scientific Research Applications

®-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Peptide Synthesis: It is widely used in the synthesis of peptides and peptidomimetics due to its stability and ease of incorporation into peptide chains.

    Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.

    Biological Studies: It serves as a building block in the synthesis of peptides for studying protein-protein interactions, enzyme-substrate interactions, and other biological processes.

    Material Science: The compound is used in the synthesis of peptide-based materials for applications in nanotechnology and biomaterials.

Mechanism of Action

The mechanism of action of ®-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the incorporation of the compound into peptide chains. The specific molecular targets and pathways depend on the peptides and proteins synthesized using this compound.

Comparison with Similar Compounds

    Fmoc-Proline: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-Valine: A similar compound with a different side chain, used in peptide synthesis.

    Fmoc-Leucine: Another Fmoc-protected amino acid with a different side chain.

Uniqueness: ®-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is unique due to its chiral center and the presence of two methyl groups on the pyrrolidine ring, which can influence the conformation and properties of the peptides it is incorporated into. This makes it valuable for designing peptides with specific structural and functional properties.

Properties

IUPAC Name

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-22(2)12-11-19(20(24)25)23(22)21(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFFLWRZPGHUGE-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC[C@@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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